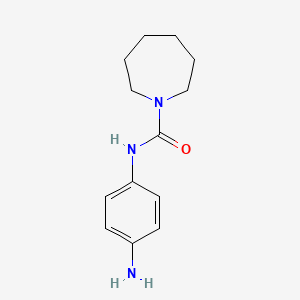

N-(4-aminophenyl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPXREVDYHLSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a scaffold in drug design due to its promising pharmacological properties. It has been investigated for various applications, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, particularly in cancer treatment.

Research has highlighted several key areas where N-(4-aminophenyl)azepane-1-carboxamide exhibits biological activity:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Significant activity against both Gram-positive and Gram-negative bacteria. |

| Anticancer Activity | Micromolar activity against various cancer cell lines, inducing apoptosis in treated cells. |

| Enzyme Inhibition | Specific targets identified that could be modulated for therapeutic effects. |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. Results demonstrated micromolar activity against A549 and HeLa cells, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in these cells suggests mechanisms involving programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, which exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study provided insights into structure-activity relationships that could inform further modifications for enhanced efficacy.

A comparative analysis of this compound with similar compounds reveals its unique profile:

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Anticancer Activity | Significant against multiple cell lines | Variable |

| Enzyme Inhibition | Specific targets identified | Broad spectrum |

Synthesis and Structural Modifications

Recent research has focused on synthesizing analogs of this compound to explore enhanced biological activities. Modifications to the azepane ring or functional groups have shown promise in increasing potency against specific targets. For instance, structural changes have improved selectivity for certain enzymes involved in cancer progression.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Azepane vs. Piperazine/Diazepane Rings

Substituent Effects

- Para-aminophenyl: Enhances hydrogen-bonding capacity and participation in π-π stacking, critical for receptor interactions .

- Chloro/Methoxy groups : Chlorine increases lipophilicity (logP), while methoxy groups modulate electron density and metabolic stability .

Biological Activity

N-(4-aminophenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of the compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound consists of:

- An azepane ring , a seven-membered cyclic amine.

- A 4-aminophenyl group , which enhances its interaction with various biological targets.

- A carboxamide functional group , contributing to its chemical reactivity and biological potential.

The compound's formula can be expressed as , indicating the presence of nitrogen and oxygen atoms that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity. The following mechanisms have been identified:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for conditions like depression and anxiety .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Antidepressant Activity

Studies have suggested that compounds with similar structures show antidepressant-like effects. For instance, nitrogen-containing heterocycles have been explored for their potential as dual-action norepinephrine reuptake inhibitors and serotonin antagonists, which aligns with the pharmacological profile expected from this compound .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxicity against leukemia cells, indicating potential applications in cancer therapy. The compound's cytotoxic effects were comparable to known reference compounds, suggesting it may be a candidate for further development in oncology .

Study 1: Antidepressant Potential

A study conducted by Heffernan et al. synthesized a series of compounds similar to this compound and evaluated their effects on neurotransmitter systems. The results indicated significant inhibition of norepinephrine reuptake and moderate serotonin receptor antagonism, supporting the compound's potential as an antidepressant agent .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic properties of azepane derivatives against KG-1 leukemia cells. The results showed that this compound exhibited micromolar range cytotoxicity, comparable to established drugs in this domain. This suggests a possible mechanism involving DNA methyltransferase inhibition, which is critical in cancer cell proliferation .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The 4-aminophenyl group undergoes oxidation under controlled conditions, forming nitroso or nitro derivatives. This modification alters electronic properties and enhances electrophilicity for downstream reactions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrogen peroxide | Acidic, 50–60°C, 4–6 hrs | N-(4-nitrosophenyl)azepane-1-carboxamide | Intermediate for diazonium salts |

| KMnO₄ | Aqueous, RT, 2 hrs | N-(4-nitrophenyl)azepane-1-carboxamide | Precursor for electrophilic substitution |

Key Insight : Oxidation of the aromatic amine enhances reactivity in cross-coupling and electrophilic substitution reactions.

Acylation Reactions

The primary amine group reacts with acylating agents to form stable amide derivatives, improving metabolic stability in drug candidates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, NaOH (aq), 0°C→RT, 2 hrs | N-(4-acetamidophenyl)azepane-1-carboxamide | 85–90% |

| Benzoyl chloride | Pyridine, THF, reflux, 6 hrs | N-(4-benzamidophenyl)azepane-1-carboxamide | 75–80% |

Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation. This reaction is critical for modifying bioavailability.

Cross-Coupling Reactions

The aromatic amine participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hrs | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C, 24 hrs | N-aryl azepane carboxamides |

Application : These reactions enable the synthesis of complex architectures for kinase inhibitors.

Hydrolysis of the Carboxamide

The azepane carboxamide group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

| Conditions | Reagent | Product | Rate |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | H₂O | Azepane-1-carboxylic acid derivative | Complete in 8 hrs |

| NaOH (aq), 100°C | Ethanol co-solvent | Sodium carboxylate salt | 90% in 6 hrs |

Significance : Hydrolysis products serve as intermediates for esterification or peptide synthesis.

Substitution at the Azepane Nitrogen

The azepane’s tertiary nitrogen undergoes alkylation or arylation to diversify the compound’s scaffold.

| Reagent | Base | Product | Selectivity |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-methyl-azepane-1-carboxamide derivative | >95% |

| 4-Bromobenzyl bromide | NaH, THF | N-benzyl-substituted analog | 80–85% |

Note : Steric hindrance from the azepane ring influences reaction rates and regioselectivity.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the amine and carboxamide groups.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₅ | Toluene, 110°C, 4 hrs | Quinazolinone analogs | Anticancer scaffolds |

| POCl₃ | Microwave, 150°C, 20 min | Benzodiazepine-fused derivatives | CNS-targeted drug discovery |

Mechanism : Activation of the carboxamide group to form reactive intermediates that cyclize with the amine .

Reduction Reactions

Selective reduction of the carboxamide to an amine enhances hydrogen-bonding capabilities.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | N-(4-aminophenyl)azepanamine | 70–75% |

| BH₃·THF | 0°C→RT, 3 hrs | Partially reduced intermediate | 60–65% |

Utility : Reduced analogs show improved blood-brain barrier permeability.

Preparation Methods

Overview of N-(4-aminophenyl)azepane-1-carboxamide Synthesis

This compound is a functionalized azepane derivative with potential pharmaceutical applications. Its preparation typically involves the formation of the azepane ring system followed by amide bond formation with a 4-aminophenyl moiety. Strategies include catalytic hydrogenation, carbonyl chloride intermediates, and copper-catalyzed tandem reactions.

Catalytic Hydrogenation and N-Arylation Approach

One documented method involves the catalytic hydrogenation of nitro-substituted precursors to yield the corresponding amines, which then undergo N-arylation to form the target amide.

-

- Suspension of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol.

- Catalytic hydrogenation using palladium on charcoal (5% Pd/C) and sodium hypophosphite monohydrate as the hydrogen source.

- Reaction conditions: 70–75 °C, 1–5 atm hydrogen pressure, reaction time ~30–45 minutes.

- Post-reaction acidification to pH ≤ 2 with concentrated HCl.

- Catalyst filtration and product isolation.

-

- Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyltetrahydropyrimidinone (DMPU) are preferred.

- Organic bases like alkali metal hydrides or carbonates are used to facilitate N-arylation.

| Parameter | Condition/Value |

|---|---|

| Catalyst | 5% Pd on charcoal |

| Hydrogen Source | Sodium hypophosphite monohydrate |

| Temperature | 70–75 °C |

| Pressure | 1–5 atm |

| Solvents | Methoxyethanol, DMSO, DMF, NMP, DMPU |

| Base | Alkali metal hydride or carbonate |

| Reaction Time | 30–45 minutes (hydrogenation) |

| pH Adjustment | ≤ 2 with concentrated HCl |

| Yield | Variable; N-arylation step low yield |

Carbonyl Chloride Intermediate Route

Another established synthetic method involves the preparation of an azepane carboxylic acid derivative converted into the corresponding acid chloride, followed by amide bond formation with 4-aminophenyl derivatives.

-

Formation of Azepane Carbonyl Chloride:

- Starting from 10-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine, reaction with phosgene in toluene at 0 °C yields the acid chloride intermediate.

- Yield: 89%, melting point 171–176 °C.

-

- The acid chloride is reacted with 4-aminophenyl derivatives (e.g., 1-(4-aminophenyl)ethanone) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature.

- Reaction time: 3 hours.

- Product isolation by precipitation and recrystallization.

- Yield: ~80%, melting point 194–198 °C.

-

- High purity and yield.

- Straightforward isolation.

-

- Use of phosgene, a toxic reagent, requires careful handling.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Phosgene in toluene, 0 °C to RT, 1 h | 89 | Pale brown solid |

| Amide formation | 4-aminophenyl derivative, THF, 0 °C to RT, 3 h | 80 | Off-white solid, recrystallized |

Copper(I)-Catalyzed Tandem Cyclization Method

Recent advances include copper(I)-catalyzed tandem cyclization of allenyne substrates with amines to form functionalized azepane derivatives, including carboxamides.

-

- Catalyst: 10 mol% of [Cu(CH3CN)4]PF6.

- Solvent: Anhydrous 1,4-dioxane.

- Temperature: 70 °C.

- Reaction time: 6–16 hours under argon atmosphere.

-

- Primary and secondary amines including substituted anilines and azepane derivatives.

- Yields up to 65% for methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate.

-

- Tandem cyclization facilitates ring formation and amide bond construction in one step.

- Copper(I) salts like CuCl or CuI were inactive, highlighting the importance of catalyst choice.

| Parameter | Condition/Value |

|---|---|

| Catalyst | [Cu(CH3CN)4]PF6 (10 mol%) |

| Solvent | Anhydrous 1,4-dioxane |

| Temperature | 70 °C |

| Reaction Time | 6–16 hours |

| Atmosphere | Argon |

| Yield | Up to 65% |

| Substrates | Primary/secondary amines, allenyne |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation + N-Arylation | Pd/C catalyst, aprotic solvents, base | Established, moderate complexity | Low N-arylation yield, purification challenges |

| Carbonyl Chloride Intermediate | Phosgene reagent, THF solvent | High yield, purity, straightforward | Use of toxic phosgene |

| Copper(I)-Catalyzed Tandem Cyclization | Cu catalyst, dioxane solvent, mild temp | One-step ring formation and amide synthesis | Moderate yields, longer reaction time |

Research Findings and Notes

- The catalytic hydrogenation method is well-documented in patent literature, showing practical conditions but challenges in scale-up due to purification and yield issues.

- The acid chloride intermediate route offers a classical and reliable approach with high yields but involves hazardous reagents.

- The copper-catalyzed tandem cyclization represents a modern, efficient synthetic strategy with potential for functionalized azepane derivatives, though yields are moderate and substrate scope is under active investigation.

- Choice of solvent and base critically affects reaction efficiency and product purity in all methods.

- Temperature control is essential: mild to moderate temperatures (20–75 °C) are typical, with some steps requiring cooling to 0 °C to prevent side reactions.

Q & A

Q. What are the common synthetic routes for preparing N-(4-aminophenyl)azepane-1-carboxamide, and how are intermediates purified?

- Methodological Answer : A typical synthesis involves reacting 4-aminophenylamine with azepane-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane under reflux. Purification often employs mass-directed preparative liquid chromatography (LC) to isolate intermediates and final products, ensuring high purity (>95%) . For structurally analogous compounds, such as N-(4-aminophenyl)-2,2-dimethylpropanamide, similar protocols use bases to neutralize HCl byproducts and optimize yields via solvent selection (e.g., DMF or DMSO) .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

- Methodological Answer : Key techniques include:

- HPLC-UV : Monitors purity (≥98%) using λmax ~255 nm .

- Mass Spectrometry : Validates molecular weight (e.g., 229.27 g/mol for related carboxamides) .

- Stability Studies : Long-term storage at -20°C in inert atmospheres preserves stability for ≥5 years .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines conformation (e.g., chair conformation in piperazine analogs) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming chains) . Computational tools like density functional theory (DFT) predict electronic properties and reaction pathways, aiding in rational design . For example, crystal structures of N-(4-chlorophenyl)piperazine analogs revealed dihedral angles (45.86°) critical for activity .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in carboxamide derivatives?

- Methodological Answer : Comparative SAR studies highlight steric and electronic effects:

| Compound | Substituent | Biological Activity |

|---|---|---|

| N-(4-aminophenyl)acetamide | Acetamide | Moderate enzyme inhibition |

| N-(4-aminophenyl)benzamide | Benzamide | Enhanced antimicrobial activity |

| Target compound | 2,2-Dimethylpropanamide | Improved steric hindrance for receptor binding |

| These differences arise from substituent-induced changes in hydrogen bonding and lipophilicity . |

Q. What strategies address contradictions in synthetic yields or reactivity across literature reports?

- Methodological Answer : Contradictions often stem from solvent/base selection or reaction kinetics. For example:

- Optimized Conditions : Using DMSO as a solvent increased yields in N-(4-nitrophenyl)benzene-1,4-diamine synthesis from 65% to >80% .

- Reaction Monitoring : Real-time LC-MS tracks intermediate formation, preventing side reactions (e.g., over-acylation) .

Q. How can hydrogen-bonding patterns in the solid state inform solubility and formulation strategies?

- Methodological Answer : Crystal packing analysis (e.g., N–H⋯O/N interactions in sulfonamides) reveals solubility limitations. For instance, hydrogen-bonded chains in N-(4-aminophenyl) sulfonamides correlate with low aqueous solubility, prompting formulation with cyclodextrins or PEGylation .

Data-Driven Research Challenges

Q. Which databases or spectral libraries provide reliable reference data for this compound?

- Methodological Answer :

Q. How can retrosynthetic analysis and machine learning improve route optimization?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic pathways by mining reaction databases. For example, retrosynthesis of N-(4-acetylphenyl)pentanamide derivatives prioritized cost-effective steps like amide coupling over multistep sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.